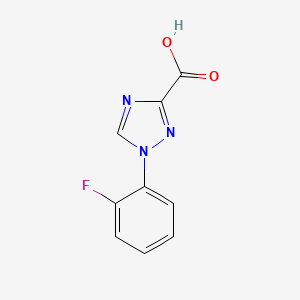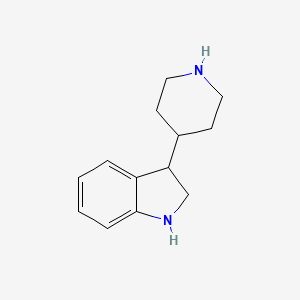
4',5'-dimethyl-1,1':2',1''-terphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4',5'-dimethyl-1,1'2',1''-terphenyl: is an organic compound with the molecular formula C20H18 It is a derivative of benzene, where two methyl groups and two phenyl groups are substituted at the 1,2 and 4,5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 4',5'-dimethyl-1,1':2',1''-terphenyl can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4',5'-dimethyl-1,1':2',1''-terphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Reduced derivatives with fewer double bonds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4',5'-dimethyl-1,1':2',1''-terphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4',5'-dimethyl-1,1':2',1''-terphenyl involves its interaction with various molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where it acts as a nucleophile, attacking electrophilic centers on other molecules . This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
- 1,4-Dimethyl-2,5-diphenylbenzene
- 2,5-Dimethyl-1,4-diphenylbenzene
- 1,2,4,5-Tetramethylbenzene
Comparison: 4',5'-dimethyl-1,1':2',1''-terphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity in electrophilic aromatic substitution reactions and possess distinct electronic and steric effects .
Properties
Molecular Formula |
C20H18 |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1,2-dimethyl-4,5-diphenylbenzene |
InChI |
InChI=1S/C20H18/c1-15-13-19(17-9-5-3-6-10-17)20(14-16(15)2)18-11-7-4-8-12-18/h3-14H,1-2H3 |
InChI Key |
BLBZZPCIIHJPDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1-BenzyloxyMethyl-2-(5-broMo-pyridin-3-yloxy)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B1511305.png)


![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[4-chlorobenzene]](/img/structure/B1511340.png)



![Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1511358.png)


